N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclopropanecarboxamide is a synthetic organic compound that features a pyrimidine ring substituted with a dimethylamino group and a cyclopropanecarboxamide moiety
Preparation Methods
The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)pyrimidine with a suitable cyclopropanecarboxamide precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclopropanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, enabling the development of new materials and compounds with desired properties.
Industrial Applications: It may be utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties, used as a catalyst in organic synthesis.
Pyrimidine Derivatives: Compounds with a pyrimidine core structure, exhibiting a wide range of biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropanecarboxamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-15(2)10-5-6-12-9(14-10)7-13-11(16)8-3-4-8/h5-6,8H,3-4,7H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQUVSSZUBOLIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.